molecular formula C14H17FN2O3 B2914144 (5-Fluoropyridin-3-yl)(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)methanone CAS No. 2309232-50-4

(5-Fluoropyridin-3-yl)(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)methanone

Cat. No. B2914144
CAS RN: 2309232-50-4
M. Wt: 280.299
InChI Key: NWLMFOIOZRPZHF-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a fluoropyridine, a tetrahydrofuran, and an azetidine ring. Fluoropyridines are aromatic compounds that contain a fluorine atom substituted onto a pyridine ring . Tetrahydrofuran is a heterocyclic compound consisting of a five-membered ring with four carbon atoms and one oxygen . Azetidines are four-membered heterocyclic compounds containing three carbon atoms and one nitrogen atom .

Scientific Research Applications

Synthesis and Chemical Properties

  • A study on the synthesis and antibacterial activity of naphthyridone and quinolone derivatives with fluoro and methoxy groups has shown the potential of these compounds in developing novel antibacterial agents. These studies involve designing molecules to exploit activity-enhancing features and to block potential detrimental metabolic oxidation, suggesting a methodology that could be relevant for synthesizing and studying the compound (Rosenblum et al., 1998).

Applications in Antibacterial Research

  • Fluorinated compounds, such as the ones studied by Kuramoto et al. (2003), demonstrate potent antibacterial activities against both Gram-positive and Gram-negative bacteria. This highlights the potential for fluorinated pyridine derivatives in addressing antibiotic resistance and developing new therapeutic strategies (Kuramoto et al., 2003).

Role in Cholinesterase Inhibition

  • Carbon-14 labeling of tetrahydroacridine derivatives, known as cholinesterase inhibitors, provides insight into the metabolic studies of these compounds. Such studies are crucial for understanding the pharmacokinetics and pharmacodynamics of potential therapeutic agents (Nishioka et al., 1992).

Anticancer Activity

  • Naphthyridine derivatives, such as the one studied by Kong et al. (2018), have shown promising anticancer activity in human malignant melanoma cell lines. These compounds induce necroptosis at low concentrations and apoptosis at high concentrations, suggesting a potential role in cancer treatment (Kong et al., 2018).

properties

IUPAC Name

(5-fluoropyridin-3-yl)-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O3/c15-12-3-11(4-16-5-12)14(18)17-6-13(7-17)20-9-10-1-2-19-8-10/h3-5,10,13H,1-2,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWLMFOIOZRPZHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1COC2CN(C2)C(=O)C3=CC(=CN=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-5-{3-[(oxolan-3-yl)methoxy]azetidine-1-carbonyl}pyridine

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